tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495166
InChI: InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13495166

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate -

Specification

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name tert-butyl 7-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate
Standard InChI InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3
Standard InChI Key IAFNDCQGIBCFLA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br

Introduction

Chemical Structure and Physical Properties

The molecular structure of tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate features a quinoxaline core with partial saturation at the 3,4-positions, a bromine substituent at the 7-position, and a tert-butyl carboxylate group at the 1-position. The molecular formula is C13H17BrN2O2\text{C}_{13}\text{H}_{17}\text{BrN}_2\text{O}_2, with a molecular weight of 313.19 g/mol . Key physicochemical properties include:

PropertyValue
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point394.8 \pm 42.0 \, ^\circ\text{C}
Flash Point192.5 \pm 27.9 \, ^\circ\text{C}
LogP (Partition Coefficient)3.80
Vapor Pressure0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg} at 25C25^\circ\text{C}
Refractive Index1.559

The compound’s moderate hydrophobicity (LogP = 3.80) suggests reasonable lipid membrane permeability, making it suitable for applications in drug discovery. Storage recommendations specify protection from light at 2–8°C to prevent degradation .

Applications in Organic Synthesis

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is primarily utilized as an intermediate in the synthesis of pharmacologically active quinoxaline derivatives. For example:

  • Anticancer Agents: Brominated quinoxalines are precursors for kinase inhibitors targeting cancer pathways.

  • Antimicrobial Compounds: The bromine substituent facilitates the introduction of heterocyclic groups with enhanced microbial target affinity.

  • Material Science: Functionalized quinoxalines contribute to the development of organic semiconductors and light-emitting diodes (OLEDs) .

Comparison with Related Quinoxaline Derivatives

The structural uniqueness of tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate lies in its combination of bromine and tert-butyl ester groups. Comparative analysis with analogs highlights distinct properties:

CompoundKey DifferencesImplications
7-Bromo-3,4-dihydroquinoxalineLacks tert-butyl esterLower stability and solubility
tert-Butyl 3-oxo-3,4-dihydroquinoxalineContains ketone group at position 3Altered reactivity and biological activity

The tert-butyl ester in this compound enhances synthetic utility compared to non-esterified analogs, enabling precise functionalization at later stages of synthesis .

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